molecular formula C18H14BrN5O4S B5775764 [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate

Cat. No.: B5775764
M. Wt: 476.3 g/mol
InChI Key: HHPMODHUUZBQNJ-UFFVCSGVSA-N
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Description

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate is a complex organic compound characterized by its unique structural features This compound contains a bromophenyl group, a dioxopyrrolidinyl moiety, and a nitrophenylmethylideneamino carbamimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate typically involves multi-step organic reactionsThe final step involves the condensation of the nitrophenylmethylideneamino carbamimidothioate group under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate lies in its bromophenyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role .

Properties

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(2-nitrophenyl)methylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O4S/c19-12-5-7-13(8-6-12)23-16(25)9-15(17(23)26)29-18(20)22-21-10-11-3-1-2-4-14(11)24(27)28/h1-8,10,15H,9H2,(H2,20,22)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPMODHUUZBQNJ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NN=CC3=CC=CC=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)S/C(=N/N=C/C3=CC=CC=C3[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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